molecular formula C10H13NO3 B2629423 Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate CAS No. 2120773-66-0

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2629423
CAS No.: 2120773-66-0
M. Wt: 195.218
InChI Key: ZAHALPBHUXXMIY-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with nitriles in the presence of a base, followed by esterification to introduce the ethyl ester group . The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-3-carboxylates with altered functional groups.

Scientific Research Applications

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl oxazole-5-carboxylate: Shares the oxazole ring but lacks the cyclopropyl and methyl groups.

    Methyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 195.22 g/mol
  • State at Room Temperature : Liquid

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has shown interactions with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds.

Interaction with Enzymes

Enzyme Effect Reference
Cytochrome P450Alters metabolic activity
BACE1Potential inhibitor for Alzheimer's
Human Carbonic AnhydrasesSelective inhibition observed

Cellular Effects

The compound has been observed to influence various cellular processes, including:

  • Inflammation : It may modulate inflammatory pathways.
  • Apoptosis : this compound can induce apoptosis in certain cell lines.

Case Study: Apoptotic Induction

In studies on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), the compound demonstrated dose-dependent cytotoxic effects, leading to increased expression of p53 and activation of caspase pathways .

The mechanism of action involves binding to specific biomolecules like enzymes and receptors. The oxazole ring facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity .

Key Mechanisms

  • Binding to Enzymes : Alters enzyme conformation and activity.
  • Signal Pathway Modulation : Affects pathways related to inflammation and apoptosis.

Temporal and Dosage Effects in Laboratory Settings

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Exhibited anti-inflammatory and antioxidant activities.
  • High Doses : Induced cytotoxic effects in cancer cells.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported within cells through specific transporters that facilitate its movement across cellular membranes. Its subcellular localization is essential for its biological activity, targeting specific organelles involved in metabolism and signaling .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other oxazole derivatives highlight its unique properties:

Compound Name Biological Activity Reference
Ethyl Oxazole-5-CarboxylateModerate anti-inflammatory effects
BACE1 InhibitorsNeuroprotective potential

Properties

IUPAC Name

ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)9(14-11-8)7-4-5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHALPBHUXXMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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